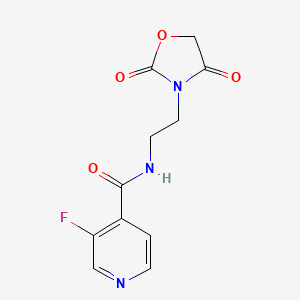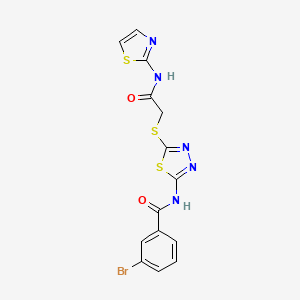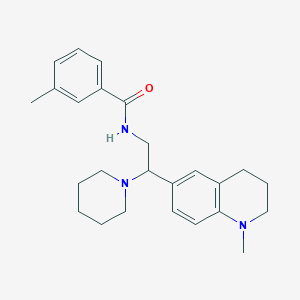
2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” is a chemical compound with the linear formula C11H14FNO2 . It has a molecular weight of 211.238 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” is defined by its linear formula C11H14FNO2 . The compound has a molecular weight of 211.238 . More detailed structural analysis would require additional data or computational chemistry techniques.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” are not fully detailed in the available resources. The compound has a molecular weight of 211.238 . For more specific properties such as melting point, boiling point, and solubility, additional resources or experimental data would be needed.Wissenschaftliche Forschungsanwendungen
Fluorinated Imaging Agents
Fluorine-18 labeled compounds, including derivatives similar to 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, have been developed for imaging applications. For example, fluorine-18 labeled benzamide analogues were synthesized and evaluated for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds, due to their high affinity for sigma2 receptors and acceptable tumor/normal tissue ratios, have been identified as promising candidates for imaging applications in oncology (Tu et al., 2007).
Antimicrobial Activity
Fluorinated compounds, including those structurally related to 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, have shown significant antimicrobial activity. A study reported on the antimicrobial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), highlighting the potential of such fluorinated compounds in developing new antimicrobial agents (Carmellino et al., 1994).
Synthesis and Medicinal Chemistry
Fluorinated compounds are extensively used in medicinal chemistry due to their unique properties, such as enhanced lipophilicity and metabolic stability. A study on the versatile Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination using NMP as a promoter highlights the importance of fluorination reactions in the synthesis of medically relevant compounds, indicating the broad applicability of fluorinated entities like 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide in drug development (Wang et al., 2009).
Biological Activity and Drug Design
Fluorinated benzamides have been synthesized and evaluated for their interaction with biological targets. For instance, serotonin 1A receptors in the living brain of Alzheimer's disease patients were imaged using a fluorinated compound, demonstrating the utility of fluorinated benzamides in studying neurological conditions and potentially in the design of therapeutics (Kepe et al., 2006).
Safety and Hazards
Sigma-Aldrich provides “2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” as-is and makes no representation or warranty with respect to this product . It’s important to handle all chemicals with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) or other safety data resources for specific safety and handling information.
Eigenschaften
IUPAC Name |
2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-4-2-1-3-9(10)11(16)14-7-12(8-15)5-6-12/h1-4,15H,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXSUPYYYOYYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2996923.png)
![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)


![N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2996929.png)

![2-Methoxy-1-azaspiro[4.5]dec-1-ene](/img/structure/B2996932.png)


![2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2996936.png)
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2996937.png)
![5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2996940.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996945.png)